

Introduction: Elucidating the Molecular Architecture of a Key Intermediate

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Compound of Interest

Compound Name: *4-Chloro-2-fluorobenzotrichloride*

Cat. No.: *B062908*

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4-Chloro-2-fluorobenzotrichloride ($C_7H_3Cl_4F$) is a halogenated aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the manufacturing of agrochemicals, pharmaceuticals, and dyes.[1][2] Its chemical reactivity is largely dictated by the interplay of its substituents: the electron-withdrawing trichloromethyl group ($-CCl_3$) and the halogen atoms on the aromatic ring.[1][3] Accurate structural confirmation and purity assessment of this molecule are paramount for ensuring the desired outcomes in subsequent synthetic steps.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected spectral data for **4-Chloro-2-fluorobenzotrichloride**. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed not merely as a data repository, but as an interpretive guide to explain the causality behind the spectral features, empowering researchers to confidently identify and characterize this compound. While a complete, published experimental dataset for this specific molecule is not readily available, this guide synthesizes data from analogous structures and first principles to construct a robust and predictive spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular connectivity and electronic environment.

¹H NMR Spectroscopy: A Map of the Aromatic Protons

Theoretical Insight: The chemical shift, integration, and multiplicity (splitting pattern) of proton signals reveal their electronic environment, relative numbers, and the proximity of neighboring protons, respectively. In **4-Chloro-2-fluorobenzotrichloride**, the three aromatic protons are chemically distinct, and their signals will be influenced by coupling to each other and, significantly, to the ¹⁹F nucleus.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration	Assignment	Rationale
~ 7.85	dd	JH-H ≈ 8.5 Hz, JH-F ≈ 6.0 Hz	1H	H-6	This proton is ortho to the electron-withdrawing -CCl ₃ group, leading to a downfield shift. It exhibits ortho coupling to H-5 and a weaker four-bond coupling to the fluorine atom.
~ 7.40	dd	JH-H ≈ 8.5 Hz, JH-H ≈ 2.0 Hz	1H	H-5	This proton is ortho to the chlorine atom and meta to the -CCl ₃ group. It shows ortho coupling to H-6 and meta coupling to H-3.
~ 7.25	t	JH-H ≈ 8.5 Hz, JH-F ≈ 8.5 Hz	1H	H-3	This proton is ortho to the fluorine atom, resulting in a strong ortho

H-F coupling.
The signal
appears as a
triplet due to
similar ortho
H-H and H-F
coupling
constants.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-2-fluorobenzotrichloride** in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the spectrum at a frequency of 500 MHz. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

^{13}C NMR Spectroscopy: Characterizing the Carbon Framework

Theoretical Insight: ^{13}C NMR provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. The presence of fluorine will induce significant C-F coupling, which is invaluable for definitive assignments. The $-\text{CCl}_3$ carbon signal is often broad or of low intensity and can be challenging to observe.

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (JC-F, Hz)	Assignment	Rationale
~ 160	d	$^1\text{JC-F} \approx 255$ Hz	C-2	<p>The carbon directly bonded to fluorine exhibits a large one-bond coupling constant and is shifted significantly downfield due to fluorine's electronegativity.</p> <p>[4]</p>
~ 136	d	$^3\text{JC-F} \approx 4$ Hz	C-4	The carbon bearing the chlorine atom shows a smaller three-bond coupling to fluorine.
~ 133	d	$^3\text{JC-F} \approx 9$ Hz	C-6	This protonated carbon shows a typical three-bond coupling to fluorine.
~ 131	s	-	C-1	This quaternary carbon is adjacent to the electron-withdrawing CCl_3 group. Any coupling to

fluorine would be weak.

~ 126 d $^2\text{J}_{\text{C-F}} \approx 22 \text{ Hz}$ C-5

This carbon shows a characteristic two-bond coupling to the fluorine atom.

~ 118 d $^2\text{J}_{\text{C-F}} \approx 25 \text{ Hz}$ C-3

This carbon, adjacent to the fluorine-bearing carbon, also exhibits a strong two-bond C-F coupling.

~ 95 s - $-\text{CCl}_3$

The carbon of the trichloromethyl group is highly deshielded by the three chlorine atoms and typically appears in this region. The signal can be broad due to quadrupolar relaxation effects of the chlorine nuclei.^[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

Experimental Protocol: IR Spectroscopy

- Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Background Spectrum:** Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.
- Sample Spectrum:** Place the prepared sample in the spectrometer and acquire the spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- Data Analysis:** Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Absorption Bands

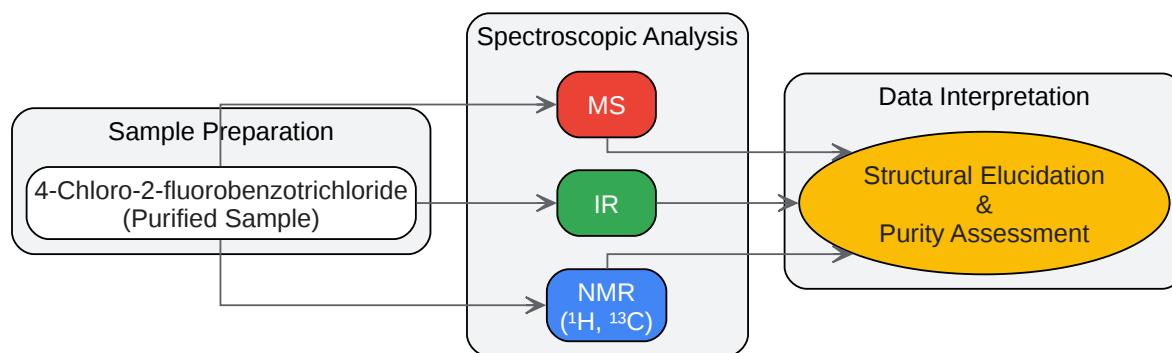
Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3100 - 3000	Medium	C-H (aromatic)	Stretching
1600, 1485	Strong-Medium	C=C (aromatic)	Ring Stretching
1250 - 1200	Strong	C-F (aryl)	Stretching
1100 - 1000	Strong	C-Cl (aryl)	Stretching
850 - 750	Strong	C-Cl (-CCl ₃)	Asymmetric/Symmetric Stretching
900 - 675	Strong	C-H (aromatic)	Out-of-plane Bending

Causality: The high intensity of the C-F and C-Cl stretching bands is due to the large change in dipole moment during these vibrations.^[6] The precise positions of the aromatic C=C stretching and C-H bending bands are diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Insight: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues. The presence of chlorine, with its two stable isotopes ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), creates a highly characteristic isotopic pattern.^[7]

Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

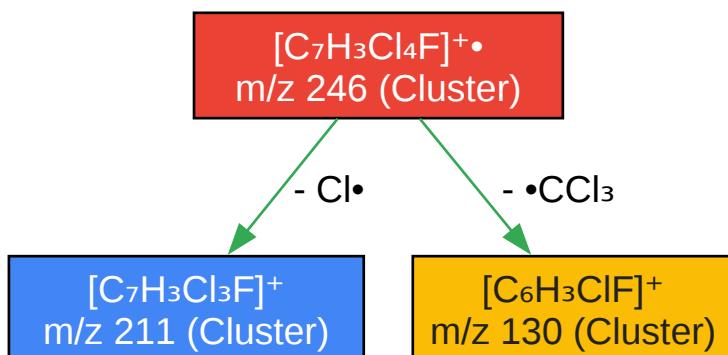
Predicted Mass Spectrum

- Molecular Ion (M^+): The molecular weight of $\text{C}_7\text{H}_3^{35}\text{Cl}_4\text{F}$ is 245.9. However, due to the four chlorine atoms, a cluster of peaks will be observed. The nominal molecular ion peak will be at m/z 246 (for the most abundant isotopes).
- Isotopic Pattern: The key diagnostic feature will be the isotopic cluster for the $[\text{C}_7\text{H}_3\text{Cl}_4\text{F}]^+$ ion. The relative intensities of the M^+ , $[\text{M}+2]^+$, $[\text{M}+4]^+$, $[\text{M}+6]^+$, and $[\text{M}+8]^+$ peaks will be in a

ratio of approximately 100 : 130 : 63 : 14 : 1. This distinctive pattern is a definitive indicator of a species containing four chlorine atoms.[8]

- Major Fragmentations: Fragmentation pathways favor the formation of stable carbocations. [9][10]
 - Loss of a Chlorine Radical: The most common initial fragmentation will be the loss of a $\text{Cl}\cdot$ radical from the $-\text{CCl}_3$ group to form a stable dichlorobenzyl cation. $[\text{C}_7\text{H}_3\text{Cl}_4\text{F}]^{+\cdot} \rightarrow [\text{C}_7\text{H}_3\text{Cl}_3\text{F}]^+ + \text{Cl}\cdot$ (m/z 211, and its isotopic cluster)
 - Loss of the $-\text{CCl}_3$ Radical: Cleavage of the C-C bond can lead to the loss of the trichloromethyl radical. $[\text{C}_7\text{H}_3\text{Cl}_4\text{F}]^{+\cdot} \rightarrow [\text{C}_6\text{H}_3\text{ClF}]^+ + \cdot\text{CCl}_3$ (m/z 130, and its isotopic cluster)

Predicted Fragmentation Pathway in Mass Spectrometry



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Caption: Predicted major fragmentation pathways for **4-Chloro-2-fluorobenzotrichloride** in EI-MS.

Conclusion

The structural elucidation of **4-Chloro-2-fluorobenzotrichloride** is unequivocally achieved through a synergistic application of NMR, IR, and MS techniques. ^1H and ^{13}C NMR define the precise arrangement of the aromatic core, with H-F and C-F couplings providing definitive assignment markers. IR spectroscopy confirms the presence of key functional groups, including the aryl-fluoride and multiple carbon-chlorine bonds. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition through its

unique and characteristic four-chlorine isotopic pattern, while fragmentation analysis corroborates the structural features. This guide provides the predictive data and interpretive logic essential for researchers in synthetic and analytical chemistry to confidently verify the identity and purity of this important chemical intermediate.

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